molecular formula C14H17BrN2O B14172250 2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide CAS No. 920981-29-9

2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide

Katalognummer: B14172250
CAS-Nummer: 920981-29-9
Molekulargewicht: 309.20 g/mol
InChI-Schlüssel: APUBIQSWEZBXGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Bartoli indole synthesis, which involves the reaction of a bromo-substituted benzene with a Grignard reagent in tetrahydrofuran (THF) to form the bromo-indole .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-N,N-diethyl-3-methyl-1H-indole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N,N-diethyl-3-methyl-1H-indole-1-carboxamide moiety provides additional functional groups for further chemical modifications and interactions with biological targets.

Eigenschaften

CAS-Nummer

920981-29-9

Molekularformel

C14H17BrN2O

Molekulargewicht

309.20 g/mol

IUPAC-Name

2-bromo-N,N-diethyl-3-methylindole-1-carboxamide

InChI

InChI=1S/C14H17BrN2O/c1-4-16(5-2)14(18)17-12-9-7-6-8-11(12)10(3)13(17)15/h6-9H,4-5H2,1-3H3

InChI-Schlüssel

APUBIQSWEZBXGK-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)N1C2=CC=CC=C2C(=C1Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.